molecular formula C18H20FN3O B7630232 1-[4-(3-Fluoropyridin-2-yl)piperazin-1-yl]-3-phenylpropan-1-one

1-[4-(3-Fluoropyridin-2-yl)piperazin-1-yl]-3-phenylpropan-1-one

Cat. No. B7630232
M. Wt: 313.4 g/mol
InChI Key: DZWAIKBHUNVRIG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[4-(3-Fluoropyridin-2-yl)piperazin-1-yl]-3-phenylpropan-1-one, also known as FP-1, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a member of the phenylpiperazine class of compounds and has been studied extensively for its biochemical and physiological effects.

Mechanism of Action

The mechanism of action of 1-[4-(3-Fluoropyridin-2-yl)piperazin-1-yl]-3-phenylpropan-1-one is not fully understood, but it is believed to act as a selective serotonin reuptake inhibitor (SSRI) and a dopamine receptor antagonist. This mechanism of action is similar to that of other phenylpiperazine compounds, such as fluoxetine and olanzapine.
Biochemical and Physiological Effects:
1-[4-(3-Fluoropyridin-2-yl)piperazin-1-yl]-3-phenylpropan-1-one has been shown to have several biochemical and physiological effects, including the modulation of serotonin and dopamine levels in the brain. It has also been shown to have anxiolytic and antipsychotic effects in animal models.

Advantages and Limitations for Lab Experiments

One advantage of using 1-[4-(3-Fluoropyridin-2-yl)piperazin-1-yl]-3-phenylpropan-1-one in lab experiments is its high potency and selectivity for serotonin and dopamine receptors. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to interpret its effects.

Future Directions

There are several future directions for the study of 1-[4-(3-Fluoropyridin-2-yl)piperazin-1-yl]-3-phenylpropan-1-one, including:
1. Further studies to elucidate the mechanism of action of 1-[4-(3-Fluoropyridin-2-yl)piperazin-1-yl]-3-phenylpropan-1-one and its effects on neurotransmitter systems.
2. The development of novel drugs based on the structure of 1-[4-(3-Fluoropyridin-2-yl)piperazin-1-yl]-3-phenylpropan-1-one for the treatment of various disorders.
3. The use of 1-[4-(3-Fluoropyridin-2-yl)piperazin-1-yl]-3-phenylpropan-1-one as a diagnostic tool for various neurological disorders.
4. The study of the pharmacokinetics and pharmacodynamics of 1-[4-(3-Fluoropyridin-2-yl)piperazin-1-yl]-3-phenylpropan-1-one in humans.
5. The investigation of the potential side effects of 1-[4-(3-Fluoropyridin-2-yl)piperazin-1-yl]-3-phenylpropan-1-one and its safety profile in humans.

Synthesis Methods

The synthesis of 1-[4-(3-Fluoropyridin-2-yl)piperazin-1-yl]-3-phenylpropan-1-one involves several steps, starting with the reaction of 3-fluoropyridine-2-amine with 4-bromobenzaldehyde to form a Schiff base. This Schiff base is then reduced with sodium borohydride to form 1-[4-(3-fluoropyridin-2-yl)piperazin-1-yl]-3-phenylpropan-1-one. The final product is then purified using various chromatographic techniques.

Scientific Research Applications

1-[4-(3-Fluoropyridin-2-yl)piperazin-1-yl]-3-phenylpropan-1-one has been extensively studied for its potential applications in various fields, including medicinal chemistry, neuroscience, and pharmacology. In medicinal chemistry, 1-[4-(3-Fluoropyridin-2-yl)piperazin-1-yl]-3-phenylpropan-1-one has been studied as a potential drug candidate for the treatment of various disorders, including anxiety, depression, and schizophrenia. In neuroscience, 1-[4-(3-Fluoropyridin-2-yl)piperazin-1-yl]-3-phenylpropan-1-one has been studied for its effects on the central nervous system and its potential as a diagnostic tool for various neurological disorders. In pharmacology, 1-[4-(3-Fluoropyridin-2-yl)piperazin-1-yl]-3-phenylpropan-1-one has been studied for its potential as a lead compound for the development of novel drugs.

properties

IUPAC Name

1-[4-(3-fluoropyridin-2-yl)piperazin-1-yl]-3-phenylpropan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20FN3O/c19-16-7-4-10-20-18(16)22-13-11-21(12-14-22)17(23)9-8-15-5-2-1-3-6-15/h1-7,10H,8-9,11-14H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZWAIKBHUNVRIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=C(C=CC=N2)F)C(=O)CCC3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20FN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[4-(3-Fluoropyridin-2-yl)piperazin-1-yl]-3-phenylpropan-1-one

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